Ethyl 2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)propanoate
CAS No.:
Cat. No.: VC15799614
Molecular Formula: C19H26O5S
Molecular Weight: 366.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H26O5S |
|---|---|
| Molecular Weight | 366.5 g/mol |
| IUPAC Name | ethyl 2-(4-cyclopropylsulfonylphenyl)-3-(oxan-4-yl)propanoate |
| Standard InChI | InChI=1S/C19H26O5S/c1-2-24-19(20)18(13-14-9-11-23-12-10-14)15-3-5-16(6-4-15)25(21,22)17-7-8-17/h3-6,14,17-18H,2,7-13H2,1H3 |
| Standard InChI Key | RGNBBURLJAKHQF-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(CC1CCOCC1)C2=CC=C(C=C2)S(=O)(=O)C3CC3 |
Introduction
Ethyl 2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)propanoate is a synthetic organic compound characterized by its complex molecular structure. It features a cyclopropylsulfonyl group attached to a phenyl ring and a tetrahydro-2H-pyran moiety, making it notable for potential applications in medicinal chemistry and other fields. The compound has a molecular formula of C19H26O5S and a molecular weight of approximately 366.47 g/mol .
Synthesis
The synthesis of Ethyl 2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)propanoate typically involves multi-step organic synthesis techniques. These methods often require careful control of reaction conditions to ensure the formation of the desired product with high purity.
Applications and Research Findings
Ethyl 2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)propanoate may have potential applications in various fields, including medicinal chemistry. The presence of the cyclopropylsulfonyl group and the tetrahydro-2H-pyran moiety suggests that it could interact with biological systems in unique ways, potentially leading to novel pharmacological effects.
Comparison with Similar Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| Ethyl 2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)propanoate | 745052-97-5 | C19H26O5S | 366.47 g/mol |
| Ethyl 2-(4-cyclopropanesulfonylphenyl)-3-tetrahydro-2H-pyran | 2034387-28-3 | Not specified | Not specified |
| Tetrahydro-4-methyl-2-phenyl-2H-pyran | Not available | Not specified | Not specified |
| Cyclopropanol derivatives | Various | Various | Various |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume